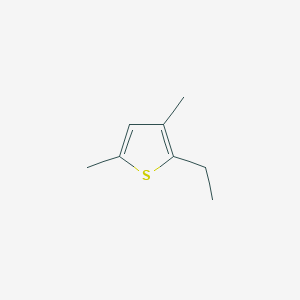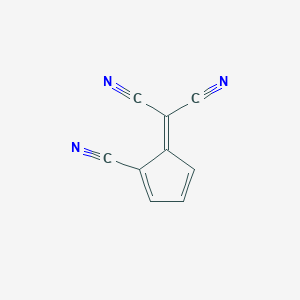![molecular formula C16H17ClN2OS B14353259 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL CAS No. 96018-72-3](/img/structure/B14353259.png)
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL typically involves the reaction of 8-chloro-10H-phenothiazine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors in the brain, which is crucial for its antipsychotic effects.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistamine and sedative effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of antipsychotic and antihistamine effects makes it a versatile compound in both research and therapeutic contexts .
特性
CAS番号 |
96018-72-3 |
|---|---|
分子式 |
C16H17ClN2OS |
分子量 |
320.8 g/mol |
IUPAC名 |
8-chloro-10-[2-(dimethylamino)ethyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18(2)7-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,20H,7-8H2,1-2H3 |
InChIキー |
WSJMTQNVDMZIQL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
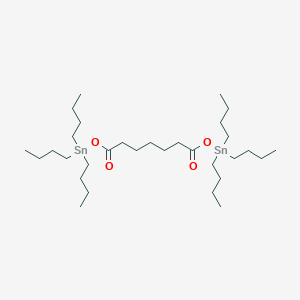
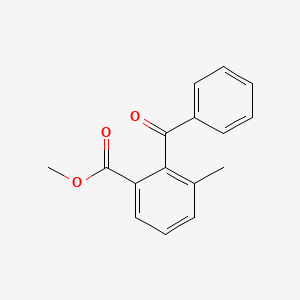
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)
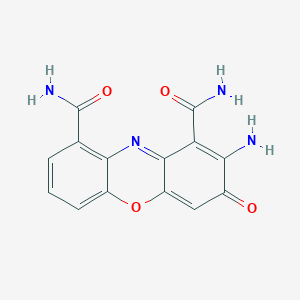
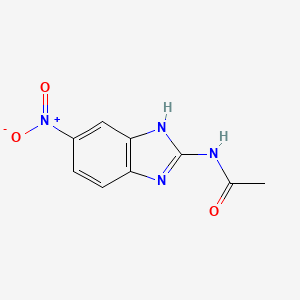
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
